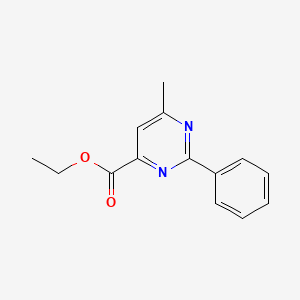

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVOHNGNWKPBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

This technical guide delves into the physicochemical properties of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It is important to note that while the requested topic is "Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate," the vast body of scientific literature points to a closely related and extensively studied molecule, "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate," a classic Biginelli compound. Given its significance and the wealth of available data, this guide will focus on the latter, a dihydropyrimidinone (DHPM) of considerable interest to researchers, scientists, and drug development professionals.

The dihydropyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets.[1] These compounds are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] Understanding the physicochemical properties of this core molecule is paramount for its application in drug design and development, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical and structural characteristics of a compound is the bedrock of its development as a potential therapeutic agent. This section outlines the key identifiers, structural data, and spectroscopic signature of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

General and Crystallographic Properties

The solid-state properties of a molecule, such as its crystal structure and melting point, are critical for formulation and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [4] |

| Molecular Weight | 260.29 g/mol | [4] |

| CAS Number | 5395-36-8 | [4] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 203–210 °C | [4][5] |

| Crystal System | Triclinic | [2][5] |

| Space Group | P-1 | [2][5] |

| Cell Dimensions | a = 7.5495(2) Å, b = 8.9797(3) Å, c = 11.0812(3) Å | [2][5] |

| α = 107.843(2)°, β = 108.603(1)°, γ = 98.244(2)° | [2][5] | |

| Cell Volume | 653.07(4) ų | [2][5] |

X-ray crystallography studies reveal that the dihydropyrimidine ring adopts a screw-boat conformation.[2][5] The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[5]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

| Spectroscopic Data | Values | Source |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₂CH₃) | [6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [6] |

| FT-IR (KBr) ν (cm⁻¹) | 3639, 2967, 1896, 1608, 1223 | [6] |

| Mass Spectrum (m/z) | 260 (M+) | [6] |

Part 2: Synthesis via the Biginelli Reaction

The most common and efficient method for synthesizing Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[7][8]

The reaction is typically acid-catalyzed and proceeds through a series of steps including condensation and cyclization to form the dihydropyrimidinone ring.[7][9]

Caption: The Biginelli reaction for DHPM synthesis.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.17 mmol, 0.070 g).[5][10]

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid or orthophosphoric acid.[5][10][11]

-

Reaction Conditions: The mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation to drive the reaction to completion.[10][11] For instance, grinding the reactants with orthophosphoric acid for about 30 minutes has been reported to be effective.[5][10]

-

Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into cold water to precipitate the product.[5][10]

-

Purification: Filter the solid precipitate, wash with water and ethanol, and then recrystallize from ethanol to obtain the pure crystalline product.[5]

Part 3: Key Physicochemical Parameters for Drug Development

The following physicochemical parameters are crucial in the early stages of drug discovery and development to predict a compound's in vivo behavior.

Solubility

Solubility is a critical factor influencing a drug's bioavailability.[12] Early-stage solubility screening helps to identify candidates with favorable absorption characteristics.[12][13] The title compound is typically recrystallized from ethanol, indicating good solubility in this solvent.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Lipophilicity (LogP)

The partition coefficient (LogP), the ratio of a compound's concentration in an octanol/water system, is a key indicator of its lipophilicity.[14][15] Lipophilicity affects a drug's permeability across biological membranes and its interaction with target proteins.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) and saturate it with n-octanol. Also, prepare n-octanol saturated with the aqueous phase.

-

Partitioning: Add a known volume of the aqueous solution of the compound to a separation funnel, followed by a known volume of the saturated n-octanol.

-

Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.[14]

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH.[16] This is crucial as the ionization state affects a molecule's solubility, permeability, and binding to its biological target.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Caption: Workflow for Physicochemical Characterization.

Part 4: Biological Significance and Future Directions

The Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives have shown promise as calcium channel blockers, antihypertensive agents, and have exhibited anti-inflammatory, antiviral, and antibacterial properties.[2] The versatility of the Biginelli reaction allows for the facile synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies. Future research will likely focus on optimizing the ADME properties of these compounds through targeted chemical modifications, guided by a deep understanding of their fundamental physicochemical properties as outlined in this guide.

References

-

Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Mohideen, M. N., Rasheeth, A., Huq, C. A. M. A., & Nizar, S. S. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 64(9), o1752. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of reused Punica granatum peel. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

ScienceOpen. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

-

PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

SlideShare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

-

PubMed Central. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

-

National Institutes of Health. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

-

Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]

-

Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

-

YouTube. (2021). Biginelli Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

-

Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Retrieved from [Link]

-

ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]

-

MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]

Sources

- 1. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. scienceopen.com [scienceopen.com]

- 11. omicsonline.org [omicsonline.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. schrodinger.com [schrodinger.com]

A Senior Application Scientist's Guide to the Biginelli Reaction: Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry, provides an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[3][4] This technical guide provides an in-depth exploration of the Biginelli reaction for the specific synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a related but distinct pyrimidine structure. We will dissect the reaction mechanism, present a field-tested experimental protocol, discuss catalyst optimization strategies, and offer practical troubleshooting advice for researchers and drug development professionals.

The Underlying Chemistry: Reaction Mechanism

The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation involving three core components: an aldehyde (benzaldehyde), a β-dicarbonyl compound (ethyl acetoacetate), and a urea derivative (urea).[1][3] While the precise mechanism has been a subject of discussion, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[4]

The key mechanistic steps are as follows:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea.[5][6] This is often the rate-determining step and results in the formation of a highly electrophilic N-acyliminium ion.[4][6]

-

Nucleophilic Attack: The enol form of the β-ketoester (ethyl acetoacetate) then acts as a nucleophile, attacking the iminium ion.[5][6]

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization through the nucleophilic attack of the remaining amine group onto the ketone's carbonyl carbon. Subsequent dehydration yields the stable dihydropyrimidine ring.[4][5]

It is important to note that the final product of the classical Biginelli reaction is a dihydropyrimidinone. The synthesis of the fully aromatic pyrimidine, this compound, requires an additional oxidation step to introduce the second double bond into the ring. This is often achieved in situ or as a separate subsequent step, depending on the chosen reaction conditions and catalyst.

Caption: Proposed reaction mechanism for the formation of the target pyrimidine.

Experimental Protocol: A Validated Approach

This section details a robust, reproducible protocol for the synthesis of this compound. The causality for specific choices in reagents and conditions is explained to ensure success.

Reagent and Materials Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purpose |

| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 10 mmol, 1.06 g | Aldehyde component |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 10 mmol, 1.30 g | β-Ketoester component |

| Urea | CH₄N₂O | 60.06 | 1.5 | 15 mmol, 0.90 g | Nitrogen source |

| Copper(II) Chloride | CuCl₂·2H₂O | 170.48 | 0.1 | 1 mmol, 0.17 g | Lewis Acid Catalyst |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 20 mL | Solvent |

Causality Note: A slight excess of urea (1.5 eq.) is used to drive the reaction equilibrium towards the product. Copper(II) chloride is chosen as an effective Lewis acid catalyst that also facilitates the subsequent in-situ oxidation to the aromatic pyrimidine.[3] Absolute ethanol is selected as a polar solvent that effectively solubilizes the reactants and intermediates.[7]

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Copper(II) Chloride dihydrate (1 mmol).

-

Solvent Addition: Add 20 mL of absolute ethanol to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every hour. (Eluent system: Ethyl acetate/Hexane 3:7). The reaction is typically complete within 4-6 hours.[8]

-

Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If not, slowly add cold water (20 mL) to induce precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.[8]

-

Characterization: Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its identity and purity.[9][10][11]

Caption: Step-by-step experimental workflow for the synthesis.

Catalyst Selection and Optimization

The choice of catalyst is paramount in the Biginelli reaction, significantly impacting reaction time, yield, and conditions.[12] While classical methods employ strong Brønsted acids like HCl, modern protocols favor Lewis acids or heterogeneous catalysts for their milder conditions and easier workup.[1][7]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | HCl, H₂SO₄ | Inexpensive, readily available | Harsh conditions, potential for side reactions, corrosive |

| Lewis Acids | CuCl₂, FeCl₃, Yb(OTf)₃, InCl₃ | High yields, milder conditions, can be reused[5] | Can be moisture sensitive, potential metal contamination |

| Heterogeneous | Zeolites, Clays, Polymers | Easy separation and recovery, environmentally friendly[3][13] | May have lower activity, potential for pore blockage |

| Organocatalysts | Ionic Liquids, Chiral Acids | Metal-free, potential for asymmetric synthesis[6] | Can be expensive, may require higher catalyst loading |

Field Insight: For the synthesis of the target aromatic pyrimidine, Lewis acids like CuCl₂ or FeCl₃ are particularly effective as they can catalyze both the initial condensation and the subsequent oxidative aromatization step. Ytterbium triflate (Yb(OTf)₃) is another excellent choice, known for increasing yields and shortening reaction times, especially under solvent-free conditions.[5] For green chemistry applications, exploring mechanochemical methods like ball milling can provide excellent yields without any solvent or catalyst.[14]

Troubleshooting and Common Side Reactions

Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to efficient problem-solving.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Inactive catalyst (e.g., moisture).- Insufficient reaction time or temperature.- Impure reagents. | - Use anhydrous catalyst and solvent.- Increase reflux time and monitor by TLC.[7]- Purify starting materials before use. |

| No Product Formation | - Catalyst is essential; reaction is difficult without one.[7][12]- Steric hindrance from bulky substrates. | - Ensure the catalyst has been added and is active.- Increase reaction temperature or switch to a more potent catalyst.[7] |

| Formation of Side Products | - Hantzsch Dihydropyridine: A competing reaction pathway can sometimes dominate.[7][8]- Aldehyde Self-Condensation: Can occur under harsh acidic conditions. | - Lowering the reaction temperature may favor the Biginelli pathway.- Use a milder Lewis acid catalyst instead of a strong Brønsted acid. |

Self-Validation Check: The primary product, a 3,4-dihydropyrimidin-2(1H)-one, is an intermediate. The final aromatic product has distinct spectral characteristics. Successful oxidation can be confirmed by the disappearance of the characteristic methine proton signal (around δ 5.1-5.4 ppm) and the NH proton signals in the ¹H NMR spectrum, along with the appearance of aromatic proton signals.

Conclusion

The Biginelli reaction remains a powerful and highly adaptable tool for the synthesis of pyrimidine-based heterocycles. By understanding the underlying mechanism, carefully selecting an appropriate catalyst, and adhering to a validated experimental protocol, researchers can efficiently synthesize this compound. The insights provided in this guide on optimization and troubleshooting are intended to empower scientists in drug discovery and chemical synthesis to overcome common challenges and achieve high-yield, high-purity results.

References

-

Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). A Convenient Synthesis of Dihydropyrimidinones Catalyzed by Ytterbium Triflate under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868. Available at: [Link]

-

Pop, A., Csonka, R., Muresan, A. N., Vlase, L., & Verite, P. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6652. Available at: [Link]

-

Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

-

Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Available at: [Link]

-

Singh, S., Singh, J., & Kaur, G. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, e2200547. Available at: [Link]

-

de Oliveira, R. B., et al. (2020). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2020(3), M1149. Available at: [Link]

-

Deadman, J. J., et al. (2015). Monitoring the conversion of benzaldehyde, ethyl acetoacetate, and urea in a Biginelli reaction using a bespoke 3D printed reactor with in-line NMR analysis. Tetrahedron Letters, 56(41), 5583-5587. Available at: [Link]

-

Sahota, N., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(18), 4888-4896. Available at: [Link]

-

Sridhar, M. A., et al. (2007). Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 63(10), o4172. Available at: [Link]

-

Siqueira, L. R. P., et al. (2021). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2021(4), M1291. Available at: [Link]

-

Vaghasia, S. J., & Shah, V. H. (2007). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of the Korean Chemical Society, 51(2), 150-155. Available at: [Link]

-

Kumar, S., et al. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5346-5351. Available at: [Link]

-

Sharma, R., & Kumar, S. (2020). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 22(11), 551-568. Available at: [Link]

-

Mamedov, V. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Organic & Medicinal Chemistry International Journal, 8(2). Available at: [Link]

-

Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. Available at: [Link]

-

Martins, M. A. P., et al. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 23(11), 2999. Available at: [Link]

-

Mary, Y. S., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]

-

Manivannan, S., et al. (2022). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. Journal of Molecular Structure, 1262, 133036. Available at: [Link]

-

Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 735-752. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. banglajol.info [banglajol.info]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 12. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Spectroscopic Analysis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate: A Technical Guide

Introduction

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the pyrimidine core, a scaffold present in numerous biologically active molecules and pharmaceuticals, this compound serves as a crucial building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its molecular structure and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's physicochemical properties.

Molecular Structure and Synthesis

The structural elucidation of a molecule is fundamentally reliant on the interpretation of its spectroscopic data. The synthesis of this compound can be conceptually approached through the aromatization of its dihydropyrimidine precursor, a well-established transformation in heterocyclic chemistry. This process, often involving an oxidative dehydrogenation, is a key step in accessing the planar, aromatic pyrimidine ring system from the more flexible dihydropyrimidine scaffold.

Caption: Synthetic route from a dihydropyrimidine precursor.

The successful synthesis and purification of this compound are confirmed by the following spectroscopic data.

Spectroscopic Data and Interpretation

A definitive confirmation of the chemical structure of this compound requires a multi-faceted analytical approach. Here, we present the expected and literature-derived spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | m | 2H | Phenyl H (ortho) |

| ~7.8 | s | 1H | Pyrimidine H-5 |

| ~7.4-7.6 | m | 3H | Phenyl H (meta, para) |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~2.8 | s | 3H | -CH₃ (pyrimidine) |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

The downfield signals in the aromatic region (~7.4-8.7 ppm) are characteristic of the phenyl and pyrimidine protons. The deshielding effect of the pyrimidine ring and the ester group influences the chemical shifts of the aromatic protons.

-

The singlet at approximately 7.8 ppm is assigned to the proton at the 5-position of the pyrimidine ring.

-

The quartet and triplet for the ethyl ester group are indicative of the free rotation and coupling between the methylene and methyl protons.

-

The singlet at around 2.8 ppm corresponds to the methyl group attached to the pyrimidine ring.

Caption: Key ¹H NMR chemical shift assignments.

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | C=O (ester) |

| ~165-167 | C-2 (pyrimidine) |

| ~160-162 | C-4 (pyrimidine) |

| ~158-160 | C-6 (pyrimidine) |

| ~137-139 | Phenyl C (ipso) |

| ~130-132 | Phenyl C (para) |

| ~128-130 | Phenyl C (ortho/meta) |

| ~120-122 | C-5 (pyrimidine) |

| ~62 | -OCH₂CH₃ |

| ~25 | -CH₃ (pyrimidine) |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The downfield signals above 150 ppm are characteristic of the carbonyl carbon of the ester and the sp² hybridized carbons of the pyrimidine and phenyl rings.

-

The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.

-

The aliphatic carbons of the ethyl group and the pyrimidine's methyl group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1550-1600 | Medium-Strong | C=N and C=C stretch (pyrimidine and phenyl rings) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption band around 1720-1740 cm⁻¹ is a clear indication of the ester carbonyl group.

-

The bands in the 1550-1600 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the pyrimidine and phenyl rings.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 270 | [M]⁺, Molecular ion |

| 241 | [M - C₂H₅]⁺, Loss of ethyl group |

| 225 | [M - OC₂H₅]⁺, Loss of ethoxy group |

| 197 | [M - COOC₂H₅]⁺, Loss of ethyl carboxylate group |

| 105 | [C₆H₅CO]⁺, Benzoyl cation |

| 77 | [C₆H₅]⁺, Phenyl cation |

Interpretation:

-

The molecular ion peak at m/z 270 would confirm the molecular formula C₁₆H₁₄N₂O₂.

-

The fragmentation pattern, including the loss of the ethyl and ethoxy groups from the ester moiety, and the presence of fragments corresponding to the phenyl and benzoyl cations, would provide further structural confirmation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis (e.g., TOF, Orbitrap) for accurate mass determination.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. This information is indispensable for chemists and pharmacologists working with this compound, ensuring its identity and purity in synthetic applications and biological studies. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data, which is the cornerstone of chemical research and development.

References

Due to the limited availability of direct, publicly accessible spectroscopic data for this compound at the time of this writing, this guide has been compiled based on established principles of spectroscopic interpretation for analogous chemical structures. For specific experimental data, researchers are encouraged to consult chemical supplier databases or publications detailing the synthesis of this compound. General principles of spectroscopy can be found in the following authoritative sources:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Journals of organic and medicinal chemistry, such as the Journal of Organic Chemistry, Organic Letters, and the Journal of Medicinal Chemistry, are primary sources for the synthesis and characterization of novel compounds.

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. Its versatile chemical nature allows for extensive functionalization, leading to compounds with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 2-phenylpyrimidine derivatives have garnered significant attention due to their potential as targeted therapeutic agents. This technical guide provides an in-depth exploration of the crystal structure of a specific derivative, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a molecule of interest for its potential applications in drug development.

Understanding the three-dimensional architecture of this molecule at the atomic level is paramount. The crystal structure reveals not only the precise arrangement of atoms and the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing in the solid state. This information is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates. This guide will delve into the synthesis, spectroscopic characterization, and a detailed analysis of the crystal structure of a closely related analogue, providing a comprehensive understanding of this important molecular scaffold.

Synthesis and Crystallization: Forging the Pyrimidine Scaffold

The synthesis of this compound and its analogues is most commonly achieved through a variation of the Biginelli reaction. This one-pot, three-component condensation reaction offers an efficient and straightforward route to substituted dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine core.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Precursor Analogue)

A representative synthesis for a closely related precursor, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is detailed below. The synthesis of the target aromatic compound would involve an additional oxidation step.

Reagents and Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Cold water

Procedure:

-

A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) is prepared in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water and ethanol, and dried.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanolic solution.

From Tetrahydropyrimidine to Phenylpyrimidine: The Oxidation Step

To obtain the target molecule, this compound, the synthesized dihydropyrimidine or tetrahydropyrimidine precursor would undergo an oxidation reaction. Various oxidizing agents can be employed for this purpose, such as potassium permanganate, ceric ammonium nitrate, or mild dehydrogenating agents, to introduce the aromaticity in the pyrimidine ring. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity of the final product.

Spectroscopic Characterization: Unveiling the Molecular Signature

Spectroscopic techniques provide essential information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and multiplets in the aromatic region corresponding to the phenyl ring and the pyrimidine ring proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine and phenyl rings, and the aliphatic carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

-

C=O stretching of the ester group (~1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (~1500-1650 cm⁻¹).

-

C-H stretching vibrations of the aromatic and aliphatic groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Crystal Structure Analysis: A Glimpse into the Solid State

Crystallographic Data for the Analogue

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₆N₂O₃ | |

| Formula Weight | 260.29 | |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 7.5495 (2) | |

| b (Å) | 8.9797 (3) | |

| c (Å) | 11.0812 (3) | |

| α (°) | 107.843 (2) | |

| β (°) | 108.603 (1) | |

| γ (°) | 98.244 (2) | |

| Volume (ų) | 653.07 (4) | |

| Z | 2 | |

| R-factor | 0.048 |

Molecular Conformation

In the crystal structure of the analogue, the dihydropyrimidine ring adopts a screw-boat conformation. The phenyl ring is positioned pseudo-equatorially. The dihedral angle between the pyrimidine and benzene rings is approximately 86.5°. For the target aromatic molecule, the pyrimidine ring will be planar. The orientation of the phenyl ring relative to the pyrimidine ring will be a key conformational feature, influenced by steric hindrance and electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal packing of the analogue is stabilized by a network of intermolecular hydrogen bonds. Strong N-H···O hydrogen bonds are observed, linking the molecules into centrosymmetric dimers. Additionally, weaker C-H···O interactions contribute to the overall three-dimensional packing.

For the aromatic target molecule, the absence of N-H donors on the pyrimidine ring will preclude the formation of such hydrogen-bonded dimers. Instead, the crystal packing is likely to be dominated by van der Waals forces, C-H···O interactions involving the ester group, and potentially π-π stacking interactions between the phenyl and pyrimidine rings.

Computational Modeling: Theoretical Insights into Structure and Properties

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. DFT can be used to:

-

Optimize the molecular geometry of this compound and predict bond lengths and angles.

-

Calculate the theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.

-

Predict the NMR chemical shifts for comparison with experimental data.

Potential Applications in Drug Development

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise as:

-

Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies.

-

Phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory properties.

-

GPR119 agonists for the treatment of type 2 diabetes.

-

Antifungal agents targeting CYP51.

The detailed structural understanding of this compound provided in this guide can facilitate the design of new analogues with improved biological activity and pharmacokinetic profiles.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound. By leveraging experimental data from a closely related analogue and theoretical modeling, a detailed picture of the molecular architecture and solid-state packing of this important pyrimidine derivative has been constructed. This knowledge serves as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the rational design of novel therapeutic agents based on the versatile 2-phenylpyrimidine scaffold.

Visualizations

Caption: General synthetic workflow for this compound.

Caption: Hypothetical crystal packing interactions for the title compound.

References

- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576211/]

- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [URL: https://scripts.iucr.org/cgi-bin/paper?S0365110X6500153X]

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Journal of Chemical Society of Pakistan. [URL: https://www.jcsp.org.pk/index.php/jcsp/article/view/555]

- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(22), 7039-7053. [URL: https://pubmed.ncbi.nlm.nih.gov/24095039/]

- Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5286-5298. [URL: https://pubmed.ncbi.nlm.nih.gov/22836190/]

- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine.

The Enduring Legacy of the Biginelli Reaction: A Technical Guide to Dihydropyrimidinone Compounds

Abstract

Over a century since its inception, the Biginelli reaction remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient pathway to a class of compounds with profound biological significance: the 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This technical guide offers an in-depth exploration of the discovery, history, and evolution of DHPM synthesis. We will delve into the mechanistic intricacies of this celebrated multicomponent reaction, providing a critical analysis of the classical methodology and the subsequent innovations that have broadened its scope and efficiency. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this important class of molecules.

Introduction: The Privileged Scaffold

Dihydropyrimidinones (DHPMs) represent a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds.[1] The inherent structural features of the DHPM ring system allow for diverse functionalization, leading to a wide array of pharmacological activities. These compounds have been extensively investigated and have shown promise as antiviral, antibacterial, antitumor, anti-inflammatory, and antihypertensive agents.[2][3] Notably, some DHPMs act as potent calcium channel blockers, mirroring the activity of established drugs.[4] The enduring interest in DHPMs stems not only from their therapeutic potential but also from the elegance and efficiency of their synthesis, a reaction that has captivated chemists for generations.

The Genesis: Pietro Biginelli's Serendipitous Discovery

In 1891, the Italian chemist Pietro Biginelli, while working at the University of Florence, reported a novel one-pot, three-component condensation reaction.[5] By simply heating a mixture of an aromatic aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of a Brønsted or Lewis acid, he obtained a crystalline product which he correctly identified as a 3,4-dihydropyrimidin-2(1H)-one.[2][6] This reaction, now universally known as the Biginelli reaction, was remarkable for its simplicity and for the directness with which it assembled a complex heterocyclic scaffold from readily available starting materials.[3]

The classical Biginelli protocol, typically carried out by refluxing the components in ethanol with a catalytic amount of hydrochloric acid, laid the groundwork for all subsequent explorations of DHPM chemistry.[2] However, this original method was not without its drawbacks, often suffering from low yields, particularly with aliphatic and sterically hindered aromatic aldehydes, and requiring long reaction times.[6]

Unraveling the Mechanism: A Tale of Three Pathways

The deceptively simple nature of the Biginelli reaction belies a complex mechanistic landscape that has been the subject of considerable debate. Three primary mechanistic pathways have been proposed over the years: the enamine route, the Knoevenagel pathway, and the iminium route. While each has been considered, a growing body of evidence, including detailed NMR studies, points towards the iminium route as the most likely and widely accepted mechanism.[7]

This currently accepted mechanism, championed by the work of Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[8]

The Evolution of Synthesis: From Classical to Contemporary

The inherent limitations of the classical Biginelli reaction spurred a century of innovation aimed at improving its efficiency and expanding its scope. The causality behind these experimental choices lies in the desire for higher yields, shorter reaction times, milder conditions, and greater substrate diversity.

Catalytic Advancements

The most significant advancements have come from the exploration of a vast array of catalysts beyond simple mineral acids. Lewis acids have proven particularly effective in driving the reaction forward, with notable examples including:

-

Lanthanide Triflates (e.g., Yb(OTf)₃): These have been shown to significantly increase yields and shorten reaction times, often under solvent-free conditions.[9]

-

Indium Halides (e.g., InCl₃, InBr₃): These catalysts are effective and can be used in milder conditions.[10]

-

Iron Salts (e.g., FeCl₃, Fe(NO₃)₃·9H₂O): Inexpensive and environmentally benign, iron catalysts have been successfully employed, even under solvent-free grinding conditions.[4][10]

-

Zinc Salts (e.g., ZnCl₂, ZnBr₂): Various zinc salts have been utilized to catalyze the reaction effectively.[1]

Beyond Lewis acids, a plethora of other catalytic systems have been developed, including organocatalysts, solid-supported acids, and ionic liquids, each offering specific advantages in terms of reactivity, selectivity, and ease of workup.

The Influence of Reaction Conditions

Modern protocols have also embraced alternative energy sources and reaction media to enhance the Biginelli reaction.

-

Microwave Irradiation: This technique has dramatically reduced reaction times from hours to mere minutes, often leading to improved yields and cleaner product formation.[4]

-

Solvent-Free Conditions: Conducting the reaction neat or by grinding the solid reactants together is a green chemistry approach that minimizes waste and can, in some cases, accelerate the reaction.[4]

-

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote the reaction, often at lower temperatures.[4]

The following table provides a qualitative comparison of different catalytic approaches to the Biginelli reaction, highlighting the evolution from the classical method.

| Catalyst/Condition | Typical Reaction Time | Typical Yield | Key Advantages |

| Classical (HCl/Ethanol) | Several hours to days | Low to moderate | Simplicity, historical significance |

| Lewis Acids (e.g., Yb(OTf)₃) | 1-4 hours | High | High yields, shorter reaction times |

| Microwave Irradiation | 5-30 minutes | High to excellent | Drastically reduced reaction times |

| Solvent-Free Grinding | 15-60 minutes | High | Environmentally friendly, simple workup |

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis of DHPMs, this section details both a classical and a modern, improved protocol.

Classical Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is representative of the original method described by Biginelli.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and urea (4.5 g, 75 mmol) in 25 mL of absolute ethanol.

-

Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 18-24 hours.

-

Product Isolation: Allow the reaction mixture to cool to room temperature. The product will often crystallize out of solution. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidinone.

Modern, Improved Synthesis using a Lewis Acid Catalyst

This protocol demonstrates a more efficient, contemporary approach.

Step-by-Step Methodology:

-

Reactant Mixture: In a 50 mL round-bottom flask, mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and ytterbium(III) triflate (Yb(OTf)₃, 0.62 g, 1 mmol, 10 mol%).

-

Solvent-Free Reaction: Heat the mixture at 100°C with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.

Biological Significance and Therapeutic Applications

The DHPM scaffold is a key component in a number of compounds with significant therapeutic applications.

-

Anticancer Agents: The most prominent example is Monastrol , a cell-permeable molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5.[11] This inhibition leads to cell cycle arrest in mitosis, making it a valuable tool in cancer research and a lead compound for the development of novel antineoplastic agents.[3][11]

-

Cardiovascular Drugs: Certain DHPMs exhibit potent calcium channel blocking activity, similar to the dihydropyridine class of drugs used to treat hypertension and angina.[4]

-

Antimicrobial and Antiviral Activity: The DHPM core has been incorporated into molecules demonstrating activity against a range of pathogens, including bacteria, fungi, and viruses.[3] For instance, the marine natural products Batzelladine A and B, which contain a DHPM moiety, are known to inhibit the binding of HIV gp-120 to CD4 cells.[3]

-

Anti-inflammatory Agents: The structural versatility of DHPMs has allowed for the development of derivatives with significant anti-inflammatory properties.[3]

While many DHPM derivatives have shown promise in preclinical studies, there are currently no blockbuster drugs on the market that are based on this scaffold. However, the continuous research in this area, particularly in oncology and infectious diseases, suggests that DHPMs will continue to be a fertile ground for drug discovery. To date, several third-generation P-glycoprotein inhibitors, such as zosuquidar, elacridar, and tariquidar, which aim to overcome multidrug resistance in cancer, have not yet been approved for clinical use, highlighting the ongoing need for novel scaffolds like DHPMs in this therapeutic area.[12]

Conclusion and Future Outlook

From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the Biginelli reaction and the dihydropyrimidinone compounds it produces have had a profound and lasting impact on organic and medicinal chemistry. The evolution of the synthetic methodology, from the classical acid-catalyzed reflux to modern, highly efficient catalytic systems, is a testament to the ingenuity of chemists and their quest for more sustainable and powerful synthetic tools. As our understanding of disease pathways becomes more sophisticated, the inherent versatility of the DHPM scaffold will undoubtedly continue to be exploited in the design and synthesis of the next generation of therapeutic agents. The story of dihydropyrimidinones is far from over; it is a narrative that continues to be written in laboratories around the world, promising new discoveries and therapeutic breakthroughs for years to come.

References

-

Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236. [Link]

-

de Fátima, Â., Braga, T. C., da S. Neto, L., Terra, B. S., Oliveira, B. G., da Silva, D. L., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 375. [Link]

-

Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

-

Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]

-

Ilfahmi, Y. A., & Ardiansah, B. (2019). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Rasayan Journal of Chemistry, 12(1), 124-128. [Link]

-

Gahlyan, P., & Kumar, A. (2020). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 15(2), 85-92. [Link]

-

Jadhav, S. D., & Gaikwad, A. B. (2022). Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. International Journal of Advanced Research in Science, Communication and Technology, 2(3), 1-8. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Fu, N. Y., Yuan, Y. F., Cao, Z., Wang, S. W., Wang, J. T., & Peppe, C. (2002). Indium(III) bromide-catalyzed preparation of dihydropyrimidinones: improved protocol conditions for the Biginelli reaction. Tetrahedron, 58(24), 4801–4807. [Link]

-

Kumar, R., & Sharma, P. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5859-5889. [Link]

-

Sharma, S., et al. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS Omega, 7(20), 17367–17377. [Link]

-

Singh, A., & Parida, K. (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

-

Kumar, A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42938-42947. [Link]

-

Majumder, A., & Borah, R. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 374-381. [Link]

-

Anjaneyulu, J., & Rao, D. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]

- 11. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate and its Dihydropyrimidine Precursor

Executive Summary: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide provides an in-depth review of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate and its more extensively studied precursor, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The latter, a classic "Biginelli compound," is readily synthesized via a robust one-pot multicomponent reaction and serves as a versatile starting point for a diverse range of derivatives. This document details the synthesis, mechanistic pathways, physicochemical characterization, and the broad spectrum of pharmacological activities associated with this scaffold, including anti-inflammatory, anticancer, antimicrobial, and calcium channel modulating effects. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.

Section 1: Introduction to the Pyrimidine Scaffold

Nomenclature and Structural Elucidation

The compounds at the heart of this guide are closely related pyrimidine derivatives. It is crucial to distinguish between their structures, as their synthesis and stability differ significantly.

-

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM): This compound, often referred to as a 3,4-dihydropyrimidin-2(1H)-one or simply a "Biginelli compound," is the direct product of the classical Biginelli reaction.[1] Its core is a partially saturated heterocyclic ring. The molecular formula is C₁₄H₁₆N₂O₃ and its CAS Number is 5395-36-8.[2][3][4]

-

This compound: This is the fully aromatized analogue. Its synthesis requires an additional oxidation step from the DHPM precursor. The loss of two hydrogen atoms and the oxo group at the 2-position results in a stable aromatic pyrimidine ring.

This guide will primarily focus on the DHPM derivative due to the wealth of available research, with a dedicated section on its conversion to the aromatic analogue.

The Biginelli Reaction: A Historical and Mechanistic Overview

In 1891, Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aryl aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1] This acid-catalyzed condensation efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and has become a cornerstone of heterocyclic chemistry.[5] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the significant biological activities of its products.[6]

Pharmacological Significance

The DHPM scaffold is of immense interest to the pharmaceutical industry. Derivatives have been shown to exhibit a remarkable range of biological activities, including functioning as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1][6] More recent research has uncovered potent anti-inflammatory, antibacterial, antiviral, and anticancer properties, establishing DHPMs as a "privileged structure" in drug discovery.[7]

Section 2: Synthesis and Mechanistic Insights

The synthesis of DHPMs via the Biginelli reaction has been optimized over decades, moving from harsh classical conditions to more efficient and environmentally benign methodologies.

The Classical Biginelli Condensation

The original protocol involves the acid-catalyzed condensation of the three components. While effective, it often requires long reaction times and can result in moderate yields.

Experimental Protocol: Classical Synthesis [2]

-

Combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.17 mmol, 0.070 g) in a suitable vessel.

-

Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or orthophosphoric acid).[8]

-

Heat the mixture under reflux in a solvent such as ethanol for 1.5-2 hours.[6]

-

Cool the reaction mixture to room temperature, then pour it into ice-cold water with stirring.

-

The product precipitates as a solid. Collect the solid by filtration, wash with cold water and ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A typical yield is around 92%.[2]

Rationale for Methodological Variations

Causality Behind Experimental Choices: The evolution of the Biginelli reaction is driven by the principles of green chemistry and the need for higher efficiency.

-

Catalyst Selection: The initial use of strong Brønsted acids has been largely superseded. Lewis acids (e.g., Cu(OTf)₂, FeCl₃, InCl₃) and even "green" organocatalysts like Punica granatum peel are now employed.[7][9] The rationale is that these catalysts are often more effective at activating the carbonyl and imine intermediates, leading to faster reactions and higher yields under milder conditions, while also being more recyclable and less corrosive.

-

Energy Sources: Microwave-assisted synthesis has become a popular alternative to conventional heating.[10] The direct interaction of microwaves with the polar molecules in the reaction mixture provides rapid and uniform heating. This dramatically reduces reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[11]

Proposed Reaction Mechanism

The mechanism of the Biginelli reaction has been debated, but the pathway proposed by C. Oliver Kappe is widely accepted.[6] It proceeds through a sequence of bimolecular reactions.

The key steps are:

-

Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is generally considered the rate-limiting step.[12]

-

Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion to form an open-chain ureide intermediate.[5]

-

Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack of the terminal amine onto the ketone carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[6][13]

Synthesis of the Aromatic Analogue

The conversion of the DHPM core into the corresponding aromatic pyrimidine requires an oxidation step. This process eliminates hydrogen from positions 1 and 4 of the ring. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation to Aromatic Pyrimidine [11][14]

-

Dissolve the DHPM (1 mmol) in a suitable solvent (e.g., acetonitrile).

-

Add an oxidizing agent. Common choices include ceric ammonium nitrate (CAN), potassium peroxydisulfate, or KMnO₄.[9][11][14]

-

The reaction may be performed at room temperature or with heating (conventional or microwave) depending on the chosen oxidant. For example, using potassium peroxydisulfate in an acetonitrile/water mixture, the reaction can be completed in 10 minutes at 100°C under microwave irradiation.[11]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform an appropriate workup, which typically involves quenching any excess oxidant, extracting the product into an organic solvent, drying, and purifying by column chromatography.

Section 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic Analysis

A combination of spectroscopic techniques provides a comprehensive profile of the molecule.

Table 1: Typical Spectroscopic Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

| Technique | Observation | Interpretation | Reference(s) |

| ¹H NMR | δ 9.21 (s, 1H), 7.76 (s, 1H) | N-H protons of the pyrimidine ring | [15] |

| δ 7.34-7.24 (m, 5H) | Aromatic protons of the phenyl ring | [15] | |

| δ 5.17 (s, 1H) | C4-H proton (benzylic) | [15] | |

| δ 4.01-3.96 (q, 2H), 1.11 (t, 3H) | Ethyl ester group (-OCH₂CH₃) | [10][15] | |

| δ 2.26 (s, 3H) | C6-Methyl group protons | [10][15] | |

| ¹³C NMR | δ 165.8 | C=O of the ethyl ester | [15] |

| δ 152.6 | C=O of the urea moiety (C2) | [15] | |

| δ 148.7, 99.7 | C6 and C5 of the pyrimidine ring | [15] | |

| δ 145.3, 128.8, 127.7, 126.7 | Carbons of the phenyl ring | [15] | |

| δ 59.6, 14.5 | Carbons of the ethyl ester group | [15] | |

| δ 54.4 | C4 of the pyrimidine ring | [15] | |

| δ 18.2 | C6-Methyl group carbon | [15] | |

| IR (KBr) | ~3244 cm⁻¹ | N-H stretching vibrations | [10] |

| ~1703 cm⁻¹ | C=O stretching (ester) | [10] | |

| ~1648 cm⁻¹ | C=O stretching (amide/urea) | [10] |

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided definitive structural information. The dihydropyrimidine ring typically adopts a screw-boat conformation.[2][8] The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily strong N-H···O interactions between the urea moieties of adjacent molecules.[2]